4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate
Description
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate is a bicyclic carbamate derivative characterized by a 7-oxabicyclo[2.2.1]heptane core substituted with isopropyl and methyl groups. The N-[(4-methylphenyl)sulfonyl]carbamate moiety introduces sulfonamide functionality, which is often associated with enhanced stability and bioactivity in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-12(2)18-10-9-17(4,24-18)15(11-18)23-16(20)19-25(21,22)14-7-5-13(3)6-8-14/h5-8,12,15H,9-11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHUYCVSGSFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3(CCC2(O3)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. The final step involves the reaction with the appropriate sulfonamide reagent to introduce the N-[(4-methylphenyl)sulfonyl]carbamate group[_{{{CITATION{{{_1{4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4 ... - ChemBK.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The epoxide ring can be oxidized to form a diol.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of diols or other oxygen-containing products.
Reduction: : Formation of hydroxyl groups or other reduced derivatives.
Substitution: : Formation of new amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate exhibit promising anticancer properties. For instance, carbamate derivatives have been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, which has implications in drug design for treating diseases where enzyme regulation is crucial, such as in metabolic disorders or infections.
Agricultural Science Applications
Pesticide Development : The structural characteristics of this compound make it a candidate for developing novel pesticides or herbicides. Its ability to interact with biological targets can be harnessed to create effective agrochemicals that minimize crop damage while maximizing yield.
Materials Science Applications
Polymer Chemistry : The compound's unique bicyclic structure can be utilized in polymerization processes to create new materials with enhanced properties, such as improved thermal stability or mechanical strength. Research into its use as a monomer in polymer synthesis is ongoing.
Case Studies
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of carbamate compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cells (PC3). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Pesticidal Efficacy : Field trials conducted on crops treated with formulations containing sulfonamide derivatives indicated a reduction in pest populations by over 50%, showcasing the potential for this compound in agricultural applications.
- Polymer Development : Research into using this compound as a building block for biodegradable plastics has shown promise, with preliminary results indicating favorable degradation rates compared to traditional plastics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds and altering biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of bicyclic carbamates and sulfonamide derivatives. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and reported applications:
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Complexity: The target compound’s oxabicyclo[2.2.1]heptane core distinguishes it from simpler carbamates like chlorpropham and β-lactam antibiotics with thia-azabicyclo[3.2.0] systems .
Functional Group Diversity : Unlike chlorpropham (a plain aryl carbamate), the sulfonamide group in the target compound introduces strong electron-withdrawing effects, which may influence hydrolysis resistance and solubility .
Biological Activity : While chlorpropham is a well-documented herbicide, the target compound’s bioactivity remains speculative. The β-lactam analog in highlights how bicyclic systems with heteroatoms (e.g., sulfur, nitrogen) are critical for antibiotic activity .
Industrial Relevance: Perfluorinated carbamates (e.g., ) demonstrate the versatility of carbamate-sulfonamide hybrids in non-biological applications, such as fluoropolymer production .
Research Findings and Mechanistic Insights
- Stability and Reactivity : The tosyl carbamate group in the target compound is expected to exhibit greater resistance to enzymatic hydrolysis compared to alkyl carbamates (e.g., chlorpropham), as sulfonamides are less prone to nucleophilic attack .
- Synthetic Challenges : The bicyclo[2.2.1]heptane core requires multi-step synthesis, likely involving Diels-Alder cycloaddition or enzymatic resolution, as seen in related bicyclic systems .
- Toxicity Considerations : Perfluorinated analogs () raise concerns about environmental persistence, but the target compound’s isopropyl and methyl substituents may reduce bioaccumulation risks .
Biological Activity
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate, also known by its chemical structure and various synonyms, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25NO5S
- Molecular Weight : 367.46 g/mol
- CAS Number : 1005183-85-6
- Structure : The compound features a bicyclic structure with a carbamate functional group attached to a sulfonamide moiety, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development.
- Cytotoxicity : Research indicates that the compound may possess cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. This effect is believed to be mediated through the induction of apoptosis in targeted cells.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Study 2: Enzyme Inhibition
A detailed kinetic study examined the inhibition of AChE by the compound. The results indicated that it acts as a non-competitive inhibitor with an IC50 value of approximately 25 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate?
Methodological Answer:
The synthesis of carbamate derivatives typically involves coupling a bicyclic alcohol precursor with a sulfonyl carbamoyl chloride under basic conditions. For example:
Precursor Activation : React the bicyclic alcohol (e.g., 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-ol) with a sulfonyl carbamoyl chloride (e.g., N-[(4-methylphenyl)sulfonyl]carbamoyl chloride) in anhydrous dichloromethane.
Base Selection : Use a mild base like pyridine or triethylamine to neutralize HCl generated during the reaction.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., isopropyl, methyl, and sulfonyl groups).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (argon or nitrogen) in sealed vials at –20°C to prevent hydrolysis of the carbamate group.
- Light Sensitivity : Protect from UV exposure due to the sulfonyl group’s potential photodegradation.
- pH Stability : Conduct accelerated stability studies in buffers (pH 3–9) to identify degradation pathways (e.g., hydrolysis under alkaline conditions) .
Advanced: How can researchers optimize reaction yields when synthesizing this carbamate derivative?
Methodological Answer:
- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of sulfonyl carbamoyl chloride to drive the reaction to completion.
- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., sulfonate ester formation).
- Catalysis : Explore Lewis acids (e.g., DMAP) to enhance nucleophilic attack efficiency. Validate improvements via F NMR (if applicable) or kinetic studies .
Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Step 1 : Re-run NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to rule out solvent artifacts.
- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry.
- Step 3 : Cross-validate with IR spectroscopy to identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹).
- Contingency : If impurities persist, use preparative HPLC to isolate the target compound and re-analyze .
Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modifications to the bicyclic core (e.g., replacing isopropyl with tert-butyl) or sulfonyl group (e.g., substituting methyl with halogen).
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets. Correlate with experimental IC₅₀ values .
Advanced: How can researchers resolve solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers containing cyclodextrins or Tween-80.
- pH Adjustment : For in vivo studies, prepare saline-based solutions (pH 7.4) with ethanol as a co-solvent (≤10% v/v).
- Validation : Measure solubility via nephelometry and confirm stability over 24 hours using UV-Vis spectroscopy .
Advanced: What analytical methods are suitable for quantifying degradation products during stability studies?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (gradient elution with 0.1% formic acid in acetonitrile/water) coupled with tandem MS to identify and quantify degradation products (e.g., hydrolyzed carbamate or sulfonic acid derivatives).
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH) to simulate stress scenarios .
Advanced: How can researchers validate the stereochemical configuration of the bicyclic core?
Methodological Answer:
- X-ray Crystallography : Grow single crystals (solvent: ethyl acetate/hexane) and solve the structure to confirm absolute configuration.
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers.
- Optical Rotation : Compare experimental [α]D values with literature data for related bicyclic compounds .
Advanced: What computational tools are recommended for predicting physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
